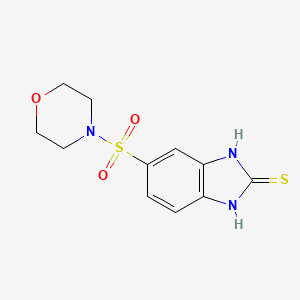

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol” appears to contain several functional groups. Morpholine is a common moiety in many pharmaceuticals and biologically active compounds . The benzodiazole group is a type of heterocyclic aromatic organic compound that is often seen in various drugs and dyes. The sulfonyl group is a sulfur-based functional group that is known for its strong acidity. The thiol group is an organosulfur compound that is similar to the hydroxyl group in alcohols but contains sulfur instead of oxygen.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial Synthesis : Synthesis of novel 5-(morpholinosulfonyl)isatin derivatives incorporating a thiazole moiety has been explored. These derivatives display significant antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Farag, 2014).

Antibacterial Agents : New 5-substituted-1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of these compounds in treating bacterial infections (Aziz ur-Rehman et al., 2015).

Anticancer Applications

Cancer Cell Inhibition : A series of indole-based sulfonohydrazide derivatives containing morpholine heterocyclic ring showed promising results in inhibiting breast cancer cells, MCF-7 and MDA-MB-468. This indicates potential therapeutic applications in cancer treatment (Gaur et al., 2022).

Antitumor Properties : The study of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides showed promising antitumor properties, suggesting their potential as new anticancer agents (Horishny et al., 2020).

Novel Compound Synthesis

- Electrochemical Synthesis : The electrochemical synthesis of new disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols highlights a unique approach in chemical synthesis, expanding the range of possible applications for these compounds (Esmaili & Nematollahi, 2013).

Corrosion Inhibition

- Corrosion Inhibition in Steel : 1,3,4-oxadiazole derivatives have been found effective as corrosion inhibitors for mild steel in sulfuric acid. This research is crucial for industrial applications where corrosion resistance is vital (Ammal et al., 2018).

Rubber Chemistry

- Rubber Vulcanization : Benzazole derivatives, including morpholine derivatives, have been studied for their multifunctional activities in rubber vulcanization. This research provides insights into the chemical processes involved in rubber manufacturing (Khanra et al., 1993).

Biodegradable Polymers

- Polyesteramides Synthesis : The synthesis of biodegradable polyesteramides with pendant functional groups using Morpholine-2,5-dione derivatives opens avenues in the creation of environmentally friendly materials (Veld et al., 1992).

properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c15-19(16,14-3-5-17-6-4-14)8-1-2-9-10(7-8)13-11(18)12-9/h1-2,7H,3-6H2,(H2,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRGZPUTXXOGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)

![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)

![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)

![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)